![molecular formula C19H26ClNO3 B5267263 1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5267263.png)
1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride, also known as MBP hydrochloride, is a chemical compound with potential therapeutic properties. It has been studied extensively for its potential use in treating various medical conditions.
科学的研究の応用
1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride hydrochloride has been studied for its potential therapeutic properties in various medical conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
作用機序
The mechanism of action of 1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. It has also been shown to modulate the immune system and regulate glucose metabolism.
Biochemical and Physiological Effects:
This compound hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Additionally, it has been shown to regulate glucose metabolism by modulating insulin signaling pathways.
実験室実験の利点と制限
1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has low toxicity and is well-tolerated in animal models. However, its limited solubility in water can be a limitation for certain experiments.
将来の方向性
There are several future directions for research on 1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride hydrochloride. One direction is to study its potential use in combination with other drugs for the treatment of various medical conditions. Another direction is to investigate its mechanism of action in more detail. Additionally, its potential use in nanomedicine and drug delivery systems can also be explored.
Conclusion:
In conclusion, this compound hydrochloride is a chemical compound with potential therapeutic properties. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use in treating various medical conditions. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cancer, and viral infections. This compound hydrochloride has several advantages for lab experiments, but its limited solubility in water can be a limitation. There are several future directions for research on this compound hydrochloride, including its potential use in combination with other drugs, investigation of its mechanism of action, and exploration of its use in nanomedicine and drug delivery systems.
合成法
The synthesis method of 1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride hydrochloride involves the reaction of 3-methoxybenzyl alcohol with 2-methylbenzyl chloride in the presence of a strong base. The resulting intermediate is then reacted with 1-(chloromethyl)-2-propanol to yield this compound hydrochloride.
特性
IUPAC Name |
1-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-6-4-5-7-17(14)13-23-18-9-8-16(10-19(18)22-3)12-20-11-15(2)21;/h4-10,15,20-21H,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFMPBVLSCSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCC(C)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
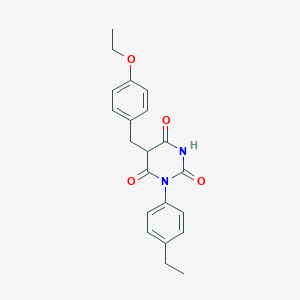
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
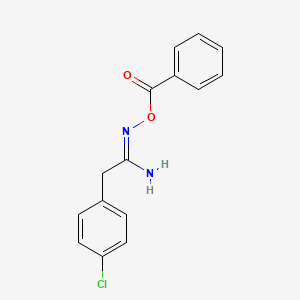
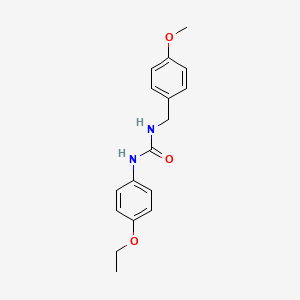
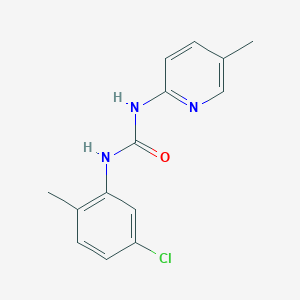
![methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)
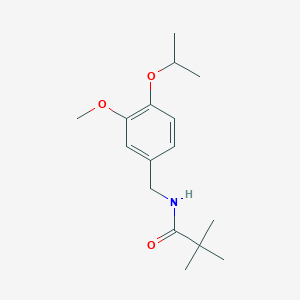
![N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
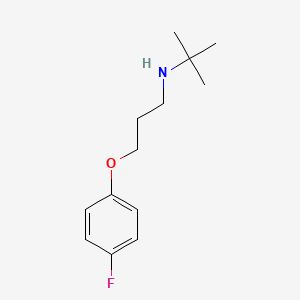

![2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5267277.png)
![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5267290.png)
![1-(4-isopropylphenyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5267299.png)

